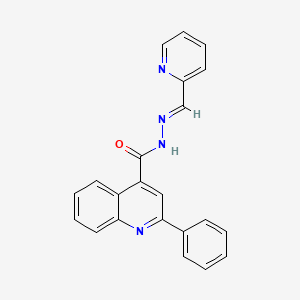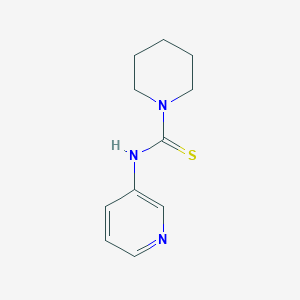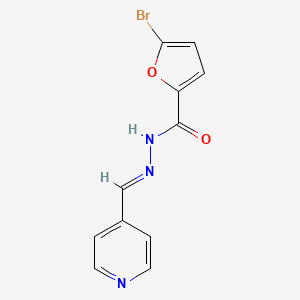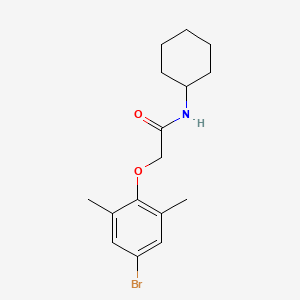![molecular formula C19H32N6O B5526528 2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)
2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives, including structures similar to the specified compound, have been extensively studied for their pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975). The interest in these compounds primarily lies in their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on trichloropyrimidine, leading to a series of compounds with varying substituents and pharmacological profiles. One study highlighted the synthesis of 22 new 4-piperazinopyrimidines with a methylthio substituent, showcasing the chemical versatility of pyrimidine derivatives (Mattioda et al., 1975).
Molecular Structure Analysis
The structure-activity relationships of pyrimidine derivatives are complex, with activity influenced by substituents at various positions on the pyrimidine ring. For example, the placement of methylpiperazino and isopropylamino groups significantly impacts the antiemetic activity of these compounds (Mattioda et al., 1975).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including displacement reactions with piperazines, leading to a range of compounds with diverse pharmacological activities. The ability to introduce different substituents allows for the fine-tuning of their biological properties (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and melting point, can be influenced by the nature and position of substituents on the pyrimidine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications.
Chemical Properties Analysis
The chemical behavior of pyrimidine derivatives, including their reactivity and stability, is essential for their application in drug design. Studies have explored the synthesis of these compounds under various conditions to optimize yields and pharmacological properties (Sondhi et al., 2007).
Applications De Recherche Scientifique
Synthesis and Pharmacological Exploration
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, obtained through condensation reactions involving various amines, were found to exhibit significant pharmacological activities. For instance, the anti-inflammatory activity of some derivatives was comparable to standard drugs, highlighting their potential as therapeutic agents (Sondhi et al., 2007). Moreover, the synthesis of bispyrimidine derivatives further expands the scope of pyrimidine chemistry in drug discovery.
Antiproliferative and Antimicrobial Activities
Research has also focused on the antiproliferative activity of pyrimidine derivatives against human cancer cell lines. Compounds featuring the pyrimidine structure have shown promising results in inhibiting the growth of various cancer cell types, which could pave the way for new cancer therapies (Mallesha et al., 2012). Additionally, pyrimidine derivatives have been synthesized for antimicrobial evaluation, exhibiting variable inhibitory effects against tested microorganisms, thus indicating their potential as biocidal agents (El‐mahdy & Abdel-Rahman, 2011).
Neurological and Cognitive Enhancements
Interestingly, certain pyrimidine derivatives have been explored for their neuroprotective properties. The sodium channel antagonist, BW619C89, demonstrated long-lasting cerebroprotective effects with advantageous functional consequences in a rodent model of stroke. This compound was shown to reduce neurological deficits, cognitive deficits, and brain damage after middle cerebral artery occlusion, suggesting its potential in treating stroke-related injuries (Smith et al., 1997).
DNA Interactions and Anticancer Drug Amplifiers
The interaction of pyrimidine derivatives with DNA has been investigated to understand their role as anticancer drug amplifiers. Certain derivatives exhibit strong intercalation complexes with DNA, enhancing the anticancer activity of drugs like bleomycins. This provides insights into the design of novel anticancer therapies that leverage the unique DNA-binding properties of these compounds (Wilson et al., 1990).
Propriétés
IUPAC Name |
3-methyl-1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-15(2)13-19(26)25-11-9-24(10-12-25)18-14-17(20-16(3)21-18)23-7-5-22(4)6-8-23/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKOFVFCRINQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)
![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)
![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)
![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)
![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)
